molecular formula C16H11F3N2O2S B3509725 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3509725
M. Wt: 352.3 g/mol
InChI Key: OHIFYJAOEACYNQ-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoxazole ring, a trifluoromethyl group, and an acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiol compounds in the presence of a suitable catalyst.

    Acetamide Formation: The final step involves the reaction of the benzoxazole-sulfanyl intermediate with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    N-(3-Trifluoromethylphenyl)acetamide: Lacks the benzoxazole ring, affecting its biological activity.

    2-(1,3-Benzoxazol-2-ylthio)acetic acid: Contains a carboxylic acid group instead of an acetamide group.

Uniqueness

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of the benzoxazole ring, trifluoromethyl group, and acetamide moiety, which confer distinct chemical and biological properties.

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

The compound features a benzoxazole moiety linked to a sulfanyl group and a trifluoromethyl-substituted phenyl acetamide. Its molecular formula is C15H12F3N2O2SC_{15}H_{12}F_3N_2O_2S, with a molecular weight of approximately 358.33 g/mol. The structure can be represented as follows:

Structure C15H12F3N2O2S\text{Structure }\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_2\text{O}_2\text{S}

Research indicates that the biological activity of this compound may be attributed to several mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could affect cell proliferation and survival.
  • Interaction with Cellular Receptors : It may interact with various cellular receptors, influencing signaling pathways related to inflammation and apoptosis.
  • Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which can protect cells from oxidative stress.

Anticancer Activity

Several studies have reported the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-710
A54912
HeLa8
  • Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also shown promising results against various microbial strains:

  • Bacterial Inhibition : It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported between 20 to 40 µg/mL .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

Study on Anticonvulsant Activity

A recent study evaluated the anticonvulsant properties of related compounds in the same class. Although specific data on this compound is limited, related derivatives exhibited protective effects in seizure models, suggesting potential for neurological applications .

Toxicity Assessment

Toxicological evaluations indicated that while the compound showed beneficial pharmacological effects, it also exhibited signs of neurotoxicity at higher doses in animal models. Careful dose optimization is necessary for therapeutic applications .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c17-16(18,19)10-4-3-5-11(8-10)20-14(22)9-24-15-21-12-6-1-2-7-13(12)23-15/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIFYJAOEACYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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